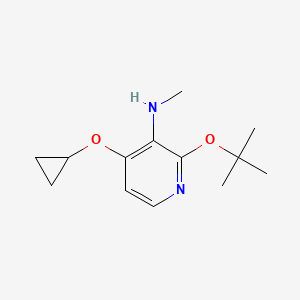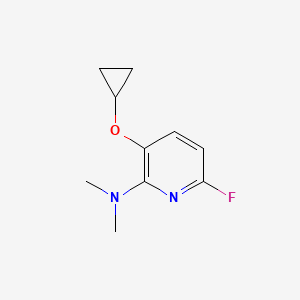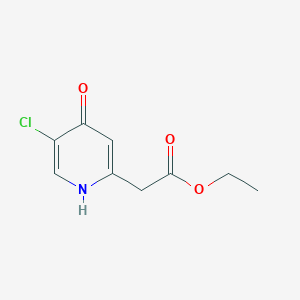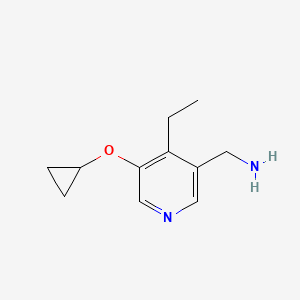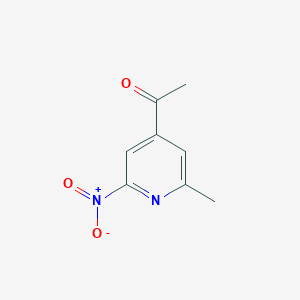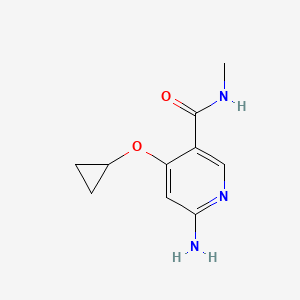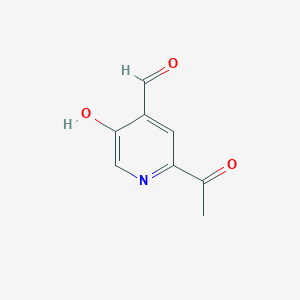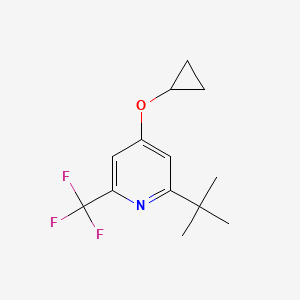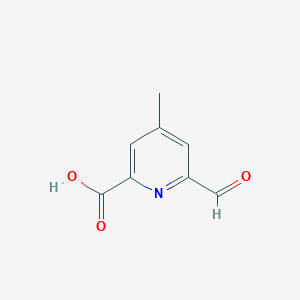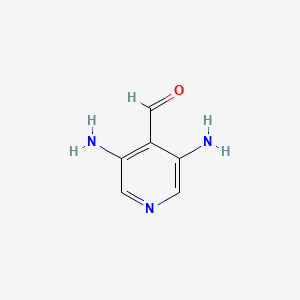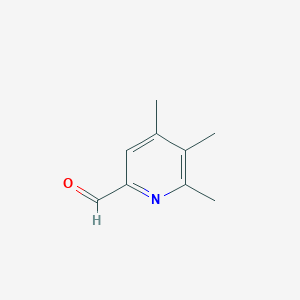
4,5,6-Trimethylpyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trimethylpyridine-2-carbaldehyde is an organic compound with the molecular formula C9H11NO and a molar mass of 149.19 g/mol . It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 4, 5, and 6, and an aldehyde group at position 2. This compound is used primarily in research and development settings, particularly in organic synthesis and as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethylpyridine-2-carbaldehyde typically involves the formylation of 4,5,6-trimethylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6-Trimethylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 4,5,6-Trimethylpyridine-2-carboxylic acid.
Reduction: 4,5,6-Trimethylpyridine-2-methanol.
Substitution: 4,5,6-Tribromopyridine-2-carbaldehyde (in the case of bromination).
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,5,6-Trimethylpyridine-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can readily participate in nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylpyridine: Similar structure but lacks the aldehyde group, making it less reactive in certain types of chemical reactions.
Pyridine-2-carbaldehyde: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2,3,6-Trimethylpyridine: Similar to 4,5,6-Trimethylpyridine-2-carbaldehyde but with methyl groups at different positions, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the combination of its aldehyde group and the specific positioning of the methyl groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and other applications .
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
4,5,6-trimethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-6-4-9(5-11)10-8(3)7(6)2/h4-5H,1-3H3 |
Clave InChI |
WCRFDOJQFIEYGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


